molecular formula C4H4BrNS B079511 5-Bromo-2-methylthiazole CAS No. 57268-16-3

5-Bromo-2-methylthiazole

Cat. No. B079511
CAS RN: 57268-16-3
M. Wt: 178.05 g/mol
InChI Key: HMVGGGOWCWNMNY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole is a chemical compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 . It is a brominated thiazole compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylthiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Physical And Chemical Properties Analysis

5-Bromo-2-methylthiazole is a solid compound with a yellow color . It has a predicted boiling point of 199.2±13.0 °C and a predicted density of 1.702±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Proteomics Research

“5-Bromo-2-methylthiazole” is a brominated thiazole compound that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein structures, interactions, and functions, contributing to our understanding of biological processes and diseases.

Antioxidant Research

Thiazole derivatives, including “5-Bromo-2-methylthiazole”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Research

Thiazole compounds have been associated with analgesic (pain-relieving) properties . This suggests that “5-Bromo-2-methylthiazole” could potentially be used in the development of new pain relief medications.

Anti-inflammatory Research

Thiazole derivatives have also been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new anti-inflammatory drugs.

Antimicrobial Research

Thiazole compounds have demonstrated antimicrobial activity . This means that “5-Bromo-2-methylthiazole” could be used in the development of new antimicrobial agents, which are essential in the fight against harmful microorganisms such as bacteria, viruses, fungi, and parasites.

Antiviral Research

Thiazole derivatives have shown potential as antiviral agents . Viruses are responsible for a variety of diseases, from the common cold to more severe diseases such as COVID-19. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new antiviral drugs.

Antitumor and Cytotoxic Research

Thiazole compounds have been associated with antitumor and cytotoxic activities . This suggests that “5-Bromo-2-methylthiazole” could potentially be used in cancer research, particularly in the development of new cancer treatments.

Neuroprotective Research

Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective agents protect the nervous system from injury and degeneration. Therefore, “5-Bromo-2-methylthiazole” could be used in the research and development of new neuroprotective drugs.

Safety and Hazards

5-Bromo-2-methylthiazole is classified as a hazardous substance. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause skin irritation and serious eye damage . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGGGOWCWNMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530271
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57268-16-3
Record name 5-Bromo-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57268-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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